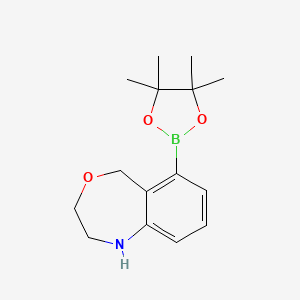![molecular formula C16H15NO4 B13536503 1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate can then undergo further reactions to introduce the spiro[3.3]heptane-2-carboxylate moiety . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate can be compared with other similar compounds such as:
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-
These compounds share the phthalimide core structure but differ in their substituents and overall molecular architecture. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.3]heptane-2-carboxylate lies in its spiro[3.3]heptane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-13-11-4-1-2-5-12(11)14(19)17(13)21-15(20)10-8-16(9-10)6-3-7-16/h1-2,4-5,10H,3,6-9H2 |
InChI Key |
RKRRSEIPCZZQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


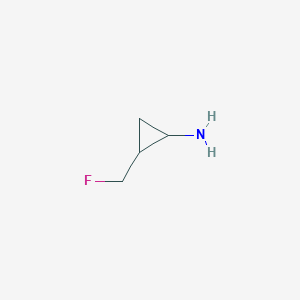
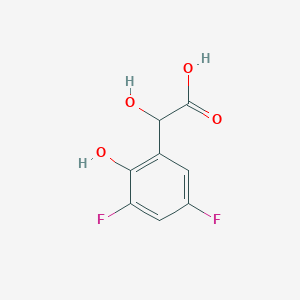

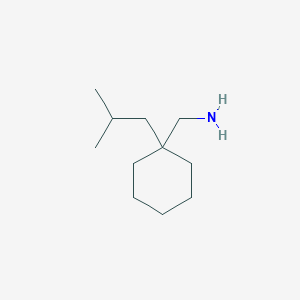
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
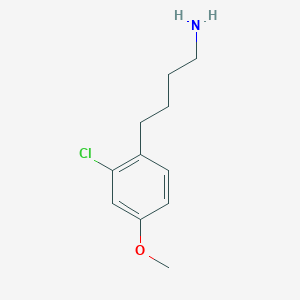
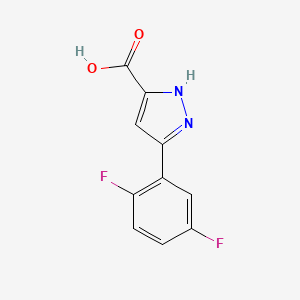
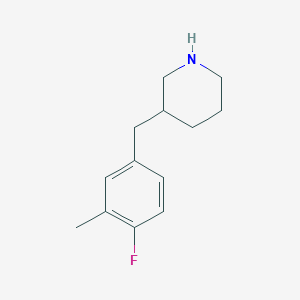
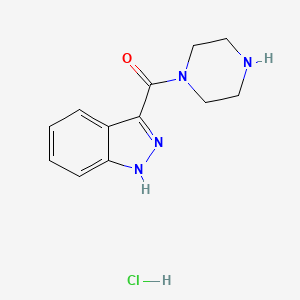

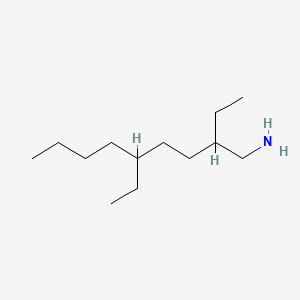
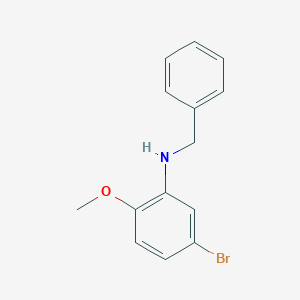
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
